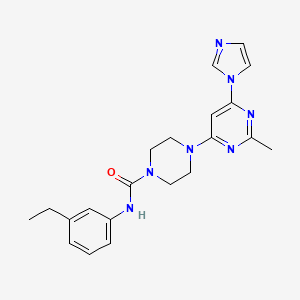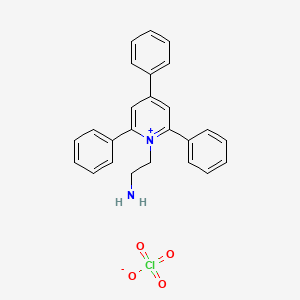
1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, commonly known as Efatutazone, is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential therapeutic benefits in the treatment of various diseases, including diabetes, cancer, and inflammation.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Synthesis and Anticancer Evaluation : A study synthesized derivatives, including triazole compounds, evaluating their in vitro anticancer activity against prostate cancer cell lines (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).
Antibacterial and Antifungal Activity
- One-Pot Synthesis and Biological Activity Evaluation : Novel triazole derivatives were synthesized, showing promising antibacterial and free radical scavenging activities (Sreerama et al., 2020).
- Antimicrobial Activity of Fluorophenyl-Containing Triazoles : New fluorophenyl-containing triazole derivatives were studied for their antimicrobial and antifungal activities, showing significant effects (Бігдан, 2021).
Chemical Synthesis and Reactivity
- Development of Azomethine Ylide : This study focused on the development of azomethine ylide from 1-sulfonyl-1,2,3-triazole, highlighting its role in organic synthesis (Yoo, 2015).
- Denitrogenative Cross-Coupling : The research developed a method for synthesizing 1-alkyl-3-sulfonamido-1H-pyrroles via Rh(II)-catalyzed denitrogenative coupling of different 1,2,3-triazoles (Koronatov et al., 2021).
Therapeutic Applications
- Synthesis of Anti-Nociceptive and Anti-Inflammatory Agents : Novel triazole derivatives were synthesized with potential anti-nociceptive and anti-inflammatory activities (Rajasekaran & Rajagopal, 2009).
Propiedades
IUPAC Name |
1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-2-21-13-4-3-11(7-12(13)14)22(19,20)17-8-10(9-17)18-6-5-15-16-18/h3-7,10H,2,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPMRUGIEPBJDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2380479.png)

![1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione](/img/structure/B2380481.png)



